

# CC-90003: A Comprehensive Kinase Selectivity Profile and Off-Target Evaluation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**CC-90003** is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] It demonstrates potent anti-proliferative activity in tumor models with mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly in KRAS and BRAF mutant cancers.[3][4] As a critical node in this pathway, ERK1/2 represents a compelling therapeutic target.[3][4] This technical guide provides a detailed analysis of the kinase selectivity profile of **CC-90003**, including its on-target potency and off-target effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

### **Kinase Selectivity Profile**

**CC-90003** has been extensively profiled across a large panel of kinases to determine its selectivity. The primary targets of **CC-90003** are ERK1 and ERK2, which it inhibits with high potency.

### **On-Target Activity**

Biochemical assays have demonstrated that **CC-90003** is a potent inhibitor of ERK1 and ERK2, with IC50 values in the nanomolar range.[1][5]



| Target | IC50 (nM) |
|--------|-----------|
| ERK1   | 10-20     |
| ERK2   | 10-20     |

### **Kinome-Wide Selectivity**

The selectivity of **CC-90003** has been assessed through various screening platforms, including biochemical assays and cellular kinase profiling.

A 258-kinase biochemical assay revealed that **CC-90003** has good kinase selectivity.[1][6] At a concentration of 1  $\mu$ mol/L, the following was observed:

• >80% inhibition: 17 kinases

50%–80% inhibition: 28 kinases

<50% inhibition: 213 kinases</li>

In a cellular context, an ActivX kinase screening in the A375 BRAF V600E-mutant melanoma cell line at 1  $\mu$ mol/L identified five kinases with over 80% inhibition: ERK1, ERK2, MKK4, MKK6, and FAK.[1][6]

### **Off-Target Effects**

While **CC-90003** is highly selective for ERK1/2, some off-target activity has been identified at biologically relevant concentrations.[3] Further investigation of kinases inhibited by more than 80% in either biochemical or cellular assays pinpointed three significant off-target kinases: KDR, FLT3, and PDGFR $\alpha$ .[3][7]



| Off-Target Kinase | Biological Role                                                      |
|-------------------|----------------------------------------------------------------------|
| KDR (VEGFR2)      | Key mediator of angiogenesis                                         |
| FLT3              | Receptor tyrosine kinase often mutated in acute myeloid leukemia     |
| PDGFRα            | Receptor tyrosine kinase involved in cell growth and differentiation |

No significant inhibition (<14%) was observed in a panel of 40 non-kinase enzymes and receptors at a concentration of 1  $\mu$ mol/L.[1]

## Signaling Pathway and Experimental Workflows MAPK/ERK Signaling Pathway Inhibition by CC-90003

The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] **CC-90003** covalently binds to a cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164), thereby irreversibly inhibiting their activity.[1][2]





Click to download full resolution via product page

Caption: Inhibition of the MAPK/ERK signaling pathway by CC-90003.



## Experimental Workflow: Kinase Selectivity Profiling (KiNativ)

The KiNativ<sup>™</sup> platform is an activity-based proteomics approach used to profile kinase inhibitor selectivity in a native cellular environment.



Click to download full resolution via product page

Caption: Workflow for KiNativ™ kinase selectivity profiling.



### **Experimental Workflow: Cell Proliferation Assay**

Cell proliferation assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.



Click to download full resolution via product page

Caption: General workflow for a 3-day cell proliferation assay.

## **Experimental Protocols Mass Spectrometry for Covalent Binding Confirmation**



To confirm the covalent binding of **CC-90003** to ERK1 and ERK2, intact protein mass spectrometry was performed.

- Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of CC-90003 at room temperature for 1 hour to ensure complete binding.
- Sample Preparation: Following incubation, the samples were diluted with 0.2% trifluoroacetic acid (TFA). Desalting was performed using C4 ZipTips.
- MALDI-TOF MS Analysis: The desalted samples were spotted onto a MALDI target plate
  with sinapic acid as the matrix. Mass analysis was conducted on a MALDI TOF-TOF mass
  spectrometer equipped with a CovalX HM2 detector to determine the mass shift indicative of
  covalent modification.[2]

### Kinase Selectivity Profiling (KiNativ™)

This protocol outlines a general approach for assessing kinase inhibitor selectivity using the KiNativ™ platform.

- Cell Lysis: Cells are lysed under non-denaturing conditions to preserve native kinase activity.
- Inhibitor Treatment: The cell lysate is incubated with the test compound (**CC-90003**) at various concentrations to allow for target engagement. A vehicle control (e.g., DMSO) is run in parallel.
- Probe Labeling: A biotinylated acyl-phosphate probe, which covalently labels the active site
  of kinases, is added to the lysate. The inhibitor competes with the probe for binding to the
  kinase active site.
- Proteolysis: The proteome is digested into peptides using an enzyme such as trypsin.
- Enrichment: Biotinylated peptides are enriched from the complex mixture using streptavidin affinity chromatography.
- LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases present.



 Data Analysis: The relative abundance of kinase-derived peptides in the inhibitor-treated sample is compared to the vehicle control to determine the extent of inhibition for each kinase.

### **Cell Proliferation Assay (3-Day)**

This method is used to determine the concentration of an inhibitor that causes a 50% reduction in cell growth (GI50) or viability (IC50).

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The following day, cells are treated with a serial dilution of CC-90003.
   A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
- Viability Measurement: After the incubation period, a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent like CellTiter-Glo®) is added to each well.
- Signal Detection: The absorbance or luminescence is measured using a plate reader.
- Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to calculate the GI50 or IC50 values.

#### Conclusion

**CC-90003** is a potent and selective irreversible inhibitor of ERK1 and ERK2. While it demonstrates a favorable selectivity profile across the kinome, it does exhibit off-target activity against KDR, FLT3, and PDGFRα at higher concentrations. Understanding this complete kinase inhibition profile is crucial for interpreting preclinical and clinical data and for anticipating potential on- and off-target mediated efficacy and toxicity. The experimental methodologies outlined in this guide provide a framework for the continued investigation of **CC-90003** and other kinase inhibitors in drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. covalx.com [covalx.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CC-90003: A Comprehensive Kinase Selectivity Profile and Off-Target Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606531#cc-90003-kinase-selectivity-profile-and-off-target-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com